![molecular formula C22H20N4OS2 B2427355 2-((2-(4-ethylphenyl)-5-phenyl-1H-imidazol-4-yl)thio)-N-(thiazol-2-yl)acetamide CAS No. 901258-40-0](/img/structure/B2427355.png)
2-((2-(4-ethylphenyl)-5-phenyl-1H-imidazol-4-yl)thio)-N-(thiazol-2-yl)acetamide
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Overview
Description
2-((2-(4-ethylphenyl)-5-phenyl-1H-imidazol-4-yl)thio)-N-(thiazol-2-yl)acetamide, also known as ETAP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. ETAP belongs to the class of imidazole-based compounds and has been found to exhibit promising properties as a drug candidate in various disease models.
Scientific Research Applications
Anticancer Potential
- Synthesis and Anticancer Activity : A study synthesized derivatives of thiazole and tested them for anticancer activity. One derivative, similar in structure to the compound , showed selective cytotoxicity against human lung adenocarcinoma cells, highlighting its potential as an anticancer agent (Evren et al., 2019).
- Antitumor Evaluation : Another research synthesized N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives and evaluated their antitumor activity against various human tumor cell lines. Compounds with a structure resembling the queried compound showed considerable anticancer activity (Yurttaş et al., 2015).
Antibacterial and Antimicrobial Properties
- Synthesis and Antibacterial Agents : A study focused on synthesizing derivatives with imidazole and thiazole structures, finding significant antibacterial activity in these compounds, suggesting their potential use in antimicrobial therapies (Ramalingam et al., 2019).
- Antimicrobial and Hemolytic Activity : Research on derivatives of 1,3,4-oxadiazole, structurally similar to the queried compound, showed active antimicrobial properties against various microbial species, indicating their potential as antimicrobial agents (Gul et al., 2017).
Other Applications
- Chemical Reactivity and pKa Determination : Research determining the acidity constants of acetamide derivatives, similar in structure to the compound , was conducted. These studies are essential for understanding the chemical reactivity and pharmacological properties of these compounds (Duran & Canbaz, 2013).
- β-Secretase Inhibitors : A series of thio-N-(thiazol/1H-imidazol-2-yl)acetamide derivatives were developed as β-secretase inhibitors, which are crucial in Alzheimer's disease research. These compounds showed potential as lead structures for further optimization (Yan et al., 2017).
Mechanism of Action
Target of Action
It is known that benzimidazole derivatives, a core structure in this compound, have a wide range of biological activities and can interact with various enzymes and receptors .
Mode of Action
Benzimidazole derivatives are known to interact with their targets through various mechanisms, often involving the formation of hydrogen bonds and hydrophobic interactions .
Biochemical Pathways
Benzimidazole derivatives are known to influence a variety of biochemical pathways, often related to their antiviral, antibacterial, antifungal, and anti-inflammatory activities .
Pharmacokinetics
The presence of the benzimidazole core and the thiazole ring could potentially influence its pharmacokinetic properties .
Result of Action
Benzimidazole derivatives are known to have a wide range of biological activities, including antitumor activity by inhibiting kinases enzymes .
Action Environment
Factors such as ph, temperature, and the presence of other molecules could potentially influence its activity .
properties
IUPAC Name |
2-[[2-(4-ethylphenyl)-5-phenyl-1H-imidazol-4-yl]sulfanyl]-N-(1,3-thiazol-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4OS2/c1-2-15-8-10-17(11-9-15)20-25-19(16-6-4-3-5-7-16)21(26-20)29-14-18(27)24-22-23-12-13-28-22/h3-13H,2,14H2,1H3,(H,25,26)(H,23,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXQBGOGSBNTWHO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=NC(=C(N2)C3=CC=CC=C3)SCC(=O)NC4=NC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-((2-(4-ethylphenyl)-5-phenyl-1H-imidazol-4-yl)thio)-N-(thiazol-2-yl)acetamide |
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